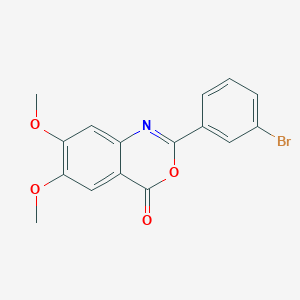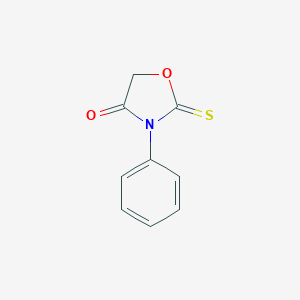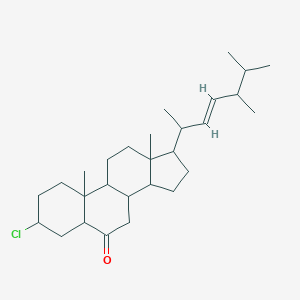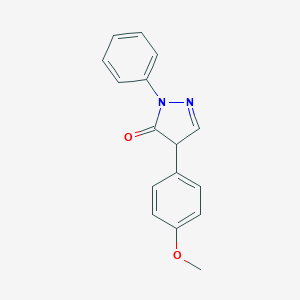
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone, also known as BTO, is a heterocyclic compound that has been widely studied for its potential applications in various fields. BTO is a member of the benzothiazole family and has a pyridinone ring attached to it. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in lab experiments is its potent anticancer activity. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit cytotoxic activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone. One area of research could focus on the development of new methods for synthesizing 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone that are more soluble in water, making it easier to work with in lab experiments. Additionally, further research could be conducted to explore the potential applications of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in other fields, such as drug discovery and materials science.
Conclusion
In conclusion, 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone can be achieved through a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a catalyst such as piperidine. Other methods include the reaction of 2-aminobenzothiazole with acetylacetone and the reaction of 2-aminobenzothiazole with ethyl cyanoacetate.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is in the field of cancer research. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
Produktname |
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone |
|---|---|
Molekularformel |
C12H8N2OS |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-7-3-4-8-14(11)12-13-9-5-1-2-6-10(9)16-12/h1-8H |
InChI-Schlüssel |
CAGAXLAVBAIBST-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)



![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)

